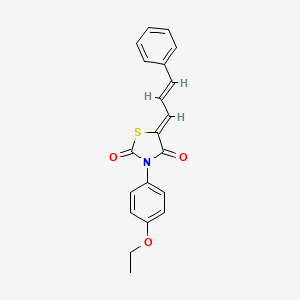![molecular formula C19H21N3O4 B4771486 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine
説明
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.
科学的研究の応用
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a promising candidate for studying the mechanism of action of these receptors. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has also been studied for its potential applications in the field of drug discovery, as it has been shown to have anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine involves its binding to the serotonin 5-HT1A receptor and the dopamine D2 receptor. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has been shown to act as an agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has also been shown to act as an antagonist at the D2 receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has also been shown to have anxiolytic properties, which make it a promising candidate for the treatment of anxiety-related disorders.
実験室実験の利点と制限
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for studying the mechanism of action of various receptors. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine is also relatively stable and can be easily synthesized in the lab. However, 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine also has several limitations. It has a low solubility in water, which makes it challenging to use in aqueous-based experiments. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine is also relatively expensive, which limits its widespread use in research studies.
将来の方向性
There are several future directions for research on 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine. One potential avenue of research is to study the effects of 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine on other receptors, such as the adrenergic and histamine receptors. Another potential area of research is to study the effects of 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine on various disease models, such as Parkinson's disease and depression. Additionally, future research could focus on developing more cost-effective synthesis methods for 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine, which would make it more accessible for use in research studies.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine is a promising candidate for various scientific research applications. It has a unique chemical structure that makes it a promising candidate for studying the mechanism of action of various receptors. 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has several biochemical and physiological effects, including anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various conditions. While 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine has several advantages for use in lab experiments, it also has several limitations. There are several future directions for research on 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine, which could lead to new discoveries and potential applications.
特性
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-17-7-4-6-16(14-17)20-9-11-21(12-10-20)19(23)13-15-5-2-3-8-18(15)22(24)25/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLZIUFVYCRVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771407.png)
![2-{[5-chloro-2-(3-methylbutoxy)benzylidene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4771411.png)
![4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4771427.png)
![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)
